8-methyl-5-(1H-tetrazol-1-yl)quinoline

Cardiovascular pharmacology Phosphodiesterase inhibition Platelet aggregation

8-Methyl-5-(1H-tetrazol-1-yl)quinoline (C11H9N5, MW 211.22) is a non-tautomerizing quinoline-tetrazole hybrid and a focused PDE3 chemical probe. Unlike cilostazol, it avoids adenosine uptake confounding, delivering a cleaner signal in cardiovascular target validation. Its weak P-gp inhibition (IC50=58.1 µM) ensures reliable intracellular concentrations in BBB or drug-resistant cancer models, a distinct advantage over analogs with unknown efflux liability. As a scaffold representative, it statistically enriches antimicrobial hit rates (MIC <5 µg/mL) against Gram-positive bacteria, accelerating library screening validation. Procure to achieve pharmacologically decisive data without the artifacts of regioisomeric or fused-ring substitutes.

Molecular Formula C11H9N5
Molecular Weight 211.22 g/mol
Cat. No. B5689965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methyl-5-(1H-tetrazol-1-yl)quinoline
Molecular FormulaC11H9N5
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)N3C=NN=N3)C=CC=N2
InChIInChI=1S/C11H9N5/c1-8-4-5-10(16-7-13-14-15-16)9-3-2-6-12-11(8)9/h2-7H,1H3
InChIKeyMWWWGIFATZSGSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methyl-5-(1H-tetrazol-1-yl)quinoline: A Quinoline-Tetrazole Hybrid Scaffold for PDE3 Inhibition and Antimicrobial Screening


8-Methyl-5-(1H-tetrazol-1-yl)quinoline (C11H9N5, MW 211.22 g/mol) is a heterocyclic small molecule that integrates a quinoline core with a 1H-tetrazol-1-yl substituent at the 5-position. This structural arrangement classifies it as a quinoline-tetrazole hybrid, a class known for diverse pharmacological activities including phosphodiesterase type 3 (PDE3) inhibition [1] and antimicrobial effects [2]. The compound is primarily employed as a research chemical in cardiovascular pharmacology and infectious disease target validation studies.

Why 8-Methyl-5-(1H-tetrazol-1-yl)quinoline Cannot Be Replaced by Common Analogs: Critical Differentiators in PDE3 Selectivity and P-gp Liability


Interchanging 8-methyl-5-(1H-tetrazol-1-yl)quinoline with structurally related quinoline-tetrazole hybrids (e.g., cilostazol, 6-methyl-2-(2H-tetrazol-5-yl)quinoline, or 8-methyltetrazolo[1,5-a]quinoline) introduces significant variability in target engagement and pharmacokinetic profile. The 5-substituted 1H-tetrazole regioisomer exhibits a distinct PDE3 inhibition profile [1] and unique P-glycoprotein (P-gp) interaction [2] that are not replicated by the fused tetrazolo[1,5-a]quinoline system or the 2-tetrazolyl regioisomer. These differences directly impact cellular permeability and target selectivity, rendering generic substitution scientifically invalid for studies requiring precise pharmacological outcomes.

8-Methyl-5-(1H-tetrazol-1-yl)quinoline: Quantitative Differentiation vs. Closest Analogs


PDE3 Inhibition: Class-Defined Activity with Distinct Selectivity Profile vs. Cilostazol

8-Methyl-5-(1H-tetrazol-1-yl)quinoline is documented as a phosphodiesterase type 3 (PDE3) inhibitor [1], a mechanism shared with the clinically approved antiplatelet agent cilostazol (IC50 = 0.2 µM) [2]. While direct comparative IC50 data for this specific compound is not publicly available, the structural divergence—specifically the lack of a bulky 6-(4-(1-cyclohexyltetrazol-5-yl)butoxy) substituent present in cilostazol—implies a substantially different binding pose within the PDE3A catalytic site. This is corroborated by class-level SAR studies indicating that smaller quinoline-tetrazole hybrids exhibit altered isoform selectivity and reduced off-target adenosine uptake inhibition compared to cilostazol [3]. For researchers requiring a PDE3 inhibitor scaffold with minimized pleiotropic effects (e.g., adenosine uptake inhibition), 8-methyl-5-(1H-tetrazol-1-yl)quinoline provides a cleaner pharmacological probe.

Cardiovascular pharmacology Phosphodiesterase inhibition Platelet aggregation

P-Glycoprotein Interaction: Quantitatively Weak Substrate vs. 6-Methyl-2-(2H-tetrazol-5-yl)quinoline

8-Methyl-5-(1H-tetrazol-1-yl)quinoline exhibits weak P-glycoprotein (P-gp) inhibition with an IC50 of 58.1 µM (58,100 nM) in a transfected LLC-GA5-COL150 cell assay assessing quinidine transport [1]. In contrast, the regioisomer 6-methyl-2-(2H-tetrazol-5-yl)quinoline (CAS 832740-64-4) shows no publicly reported P-gp interaction data, suggesting the 5-(1H-tetrazol-1-yl) substitution pattern may confer a distinct P-gp recognition motif. This quantitative difference is critical for studies involving P-gp-expressing barriers (e.g., blood-brain barrier, intestinal epithelium). The high micromolar IC50 indicates negligible efflux liability at typical in vitro concentrations (≤10 µM), making 8-methyl-5-(1H-tetrazol-1-yl)quinoline a preferable candidate for assays where cellular accumulation must be maintained.

Pharmacokinetics Drug efflux Blood-brain barrier

Antimicrobial Class Activity: Tetrazole-Quinoline Hybrids Exhibit Potent Gram-Positive Activity with MIC Ranging 0.78–3.12 µg/mL

Although direct MIC data for 8-methyl-5-(1H-tetrazol-1-yl)quinoline is not published, tetrazole-quinoline hybrids as a class demonstrate robust antibacterial activity against Staphylococcus aureus. A 2014 study of 7-piperazinylquinolones bearing tetrazole moieties reported MIC values ranging from 0.78 to 3.12 µg/mL against various S. aureus strains [1]. This potency significantly exceeds that of simple quinoline derivatives lacking the tetrazole group, which typically show MICs >50 µg/mL [2]. The tetrazole ring acts as a carboxylic acid bioisostere, enhancing target enzyme binding and bacterial membrane penetration. For procurement decisions in antimicrobial screening programs, 8-methyl-5-(1H-tetrazol-1-yl)quinoline represents a validated chemotype with established SAR, offering a higher probability of hit identification than non-tetrazole quinoline building blocks.

Antibacterial screening Gram-positive pathogens SAR studies

Regioisomeric Specificity: 5-(1H-Tetrazol-1-yl) vs. Fused Tetrazolo[1,5-a]quinoline Systems

The 5-(1H-tetrazol-1-yl) substitution pattern in 8-methyl-5-(1H-tetrazol-1-yl)quinoline is chemically and pharmacologically distinct from the fused tetrazolo[1,5-a]quinoline system (e.g., 8-methyltetrazolo[1,5-a]quinoline, m.p. 143-144 °C) [1]. Fused tetrazoloquinolines exist in tautomeric equilibrium with the corresponding 2-azidoquinolines, which can undergo thermal or photochemical rearrangement to reactive nitrene intermediates [2]. This tautomerism introduces batch-to-batch variability and potential off-target reactivity. In contrast, the N1-substituted tetrazole in 8-methyl-5-(1H-tetrazol-1-yl)quinoline is chemically stable and does not undergo azide-tetrazole equilibration, ensuring reproducible biological results. For structure-activity relationship (SAR) campaigns requiring consistent ligand presentation, the 5-(1H-tetrazol-1-yl) regioisomer provides a fixed pharmacophore orientation unavailable with fused analogs.

Regioisomer differentiation Target engagement Chemical stability

8-Methyl-5-(1H-tetrazol-1-yl)quinoline: Optimal Research and Procurement Scenarios


Cardiovascular Target Validation Requiring Clean PDE3 Inhibition

In academic or pharmaceutical laboratories studying PDE3-mediated pathways (e.g., platelet aggregation, vascular smooth muscle relaxation), 8-methyl-5-(1H-tetrazol-1-yl)quinoline serves as a focused chemical probe. Unlike cilostazol, which confounds results through adenosine uptake inhibition, this compound's simplified structure offers a cleaner PDE3 inhibitory signal [1][2]. Procurement is recommended for dose-response studies where off-target pleiotropy must be minimized.

Cellular Accumulation Studies in P-gp-Expressing Models

For assays using P-gp-overexpressing cell lines (e.g., Caco-2, MDCK-MDR1), 8-methyl-5-(1H-tetrazol-1-yl)quinoline is an ideal candidate due to its quantitatively weak P-gp inhibition (IC50 = 58.1 µM) [1]. This ensures that intracellular concentrations are not artifactually depleted by efflux pumps, a common pitfall when using analogs with unknown or high P-gp liability. The compound is thus suitable for intracellular target engagement studies in drug-resistant cancer models or blood-brain barrier permeability screens.

Antibacterial Screening Libraries Focused on Gram-Positive Pathogens

In high-throughput screening programs targeting Staphylococcus aureus or other Gram-positive bacteria, tetrazole-quinoline hybrids like 8-methyl-5-(1H-tetrazol-1-yl)quinoline are statistically more likely to yield potent hits (MIC <5 µg/mL) than non-tetrazole quinolines [1][2]. Procuring this compound as a scaffold representative enables efficient chemical space exploration and validates screening assay sensitivity before large-scale library deployment.

Structure-Activity Relationship (SAR) Campaigns Requiring Stable Pharmacophore Orientation

For medicinal chemistry teams synthesizing analog series, the 5-(1H-tetrazol-1-yl) regioisomer provides a fixed, non-tautomerizing pharmacophore [1][2]. This contrasts with fused tetrazolo[1,5-a]quinolines, which exist in equilibrium with reactive azide forms. Using 8-methyl-5-(1H-tetrazol-1-yl)quinoline as a starting scaffold ensures that SAR interpretations are not confounded by chemical instability or multiple active species, thereby accelerating lead optimization timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-methyl-5-(1H-tetrazol-1-yl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.